N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide
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Overview
Description
N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide is a chemical compound characterized by the presence of a formyldiazenyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide typically involves the diazotization of aniline derivatives followed by coupling with benzenesulfonamide. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the formyldiazenyl group to amines or other reduced forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(E)-Formyldiazenyl]phenyl)benzenesulfonamide
- N-(4-[(E)-Formyldiazenyl]phenyl)benzenesulfonamide derivatives
- N-(4-[(E)-Formyldiazenyl]phenyl)benzenesulfonamide analogs
Uniqueness
N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
400885-80-5 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]iminoformamide |
InChI |
InChI=1S/C13H11N3O3S/c17-10-14-15-11-6-8-12(9-7-11)16-20(18,19)13-4-2-1-3-5-13/h1-10,16H |
InChI Key |
VGPNGTMFCHMCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC=O |
Origin of Product |
United States |
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